molecular formula C12H14ClNOS B13483869 1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride

1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride

Cat. No.: B13483869
M. Wt: 255.76 g/mol
InChI Key: AIRGXNPFPQKBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride is a synthetic compound that belongs to the class of substituted cathinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

    Alkylation: The benzothiophene ring is then alkylated using appropriate alkylating agents to introduce the propan-1-one moiety.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzothiophene carboxylic acid.

    Reduction: Formation of 1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter systems.

    Medicine: Investigated for potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: May be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride involves its interaction with various molecular targets and pathways:

    Neurotransmitter Systems: The compound may act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine.

    Receptor Binding: It may bind to specific receptors in the brain, leading to its psychoactive effects.

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in neurotransmitter metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzofuran-5-yl)-2-(methylamino)propan-1-one: Similar structure but with a benzofuran ring instead of benzothiophene.

    1-(1-Naphthyl)-2-(methylamino)propan-1-one: Contains a naphthyl group instead of benzothiophene.

    1-(2,3-Dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one: Features a dihydroindenyl group.

Uniqueness

1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride is unique due to the presence of the benzothiophene ring, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H14ClNOS

Molecular Weight

255.76 g/mol

IUPAC Name

1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C12H13NOS.ClH/c1-8(13-2)12(14)10-3-4-11-9(7-10)5-6-15-11;/h3-8,13H,1-2H3;1H

InChI Key

AIRGXNPFPQKBOP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)SC=C2)NC.Cl

Origin of Product

United States

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